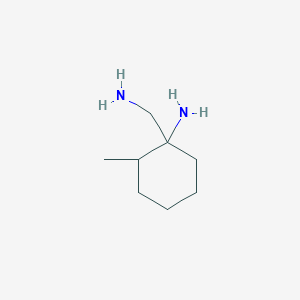

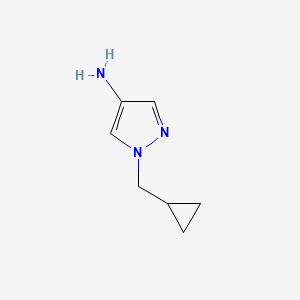

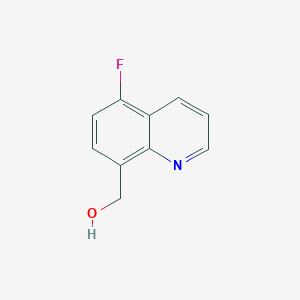

![molecular formula C10H17N3O B1371160 3-[4-(Dimetilamino)piperidin-1-il]-3-oxopropanonitrilo CAS No. 1154665-72-1](/img/structure/B1371160.png)

3-[4-(Dimetilamino)piperidin-1-il]-3-oxopropanonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

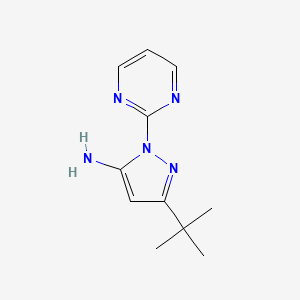

3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile (DMPO) is a versatile reagent used in a wide range of scientific and medical research applications. It is a nitrile compound, which is a type of organic compound containing a nitrile group, and is composed of a carbon-nitrogen triple bond. DMPO is a highly reactive compound and is used in various synthetic and analytical processes. It is important to note that DMPO is a hazardous material and should be handled with care in a laboratory setting.

Aplicaciones Científicas De Investigación

Modulación de Poliaminas

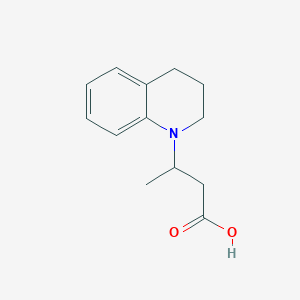

Las características moleculares de este compuesto están asociadas con la modulación de poliaminas de los receptores de N-metil-D-aspartato (NMDA). Esto es significativo en la investigación en neurociencia, particularmente en la comprensión de las funciones y los trastornos del cerebro .

Mecanismo de Dependencia del Alcohol

La investigación sugiere que los derivados de este compuesto podrían utilizarse como un mecanismo para reducir los efectos de la dependencia del alcohol. Esta aplicación es crucial en el desarrollo de tratamientos para la adicción .

y tiene un peso molecular de . Si bien no se proporcionan detalles específicos sobre el punto de ebullición y las condiciones de almacenamiento, es esencial que los investigadores manipulen y almacenen el compuesto en condiciones apropiadas para mantener su integridad para el uso experimental.Mecanismo De Acción

Target of action

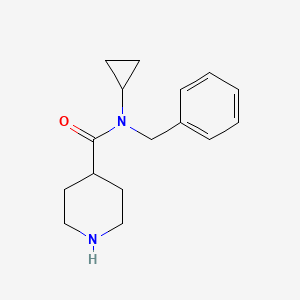

“3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile” is a piperidine derivative. Piperidine derivatives are known to interact with a variety of targets, including receptors, enzymes, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.

Pharmacokinetics

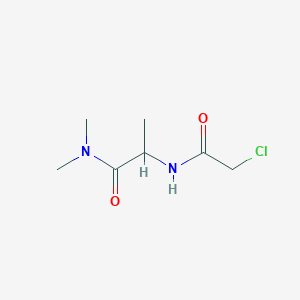

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile” would depend on its chemical structure. For example, the presence of the piperidine ring might influence its absorption and distribution, while the nitrile and ketone groups might be involved in its metabolism .

Análisis Bioquímico

Biochemical Properties

3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties . The nature of these interactions often involves binding to active sites of enzymes or proteins, thereby influencing their activity and function.

Cellular Effects

The effects of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, which share structural similarities with 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile, have been shown to exhibit antiproliferative and antimetastatic effects on various cancer cell lines . These effects are often mediated through the modulation of specific signaling pathways and the regulation of gene expression.

Molecular Mechanism

At the molecular level, 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the piperidine moiety in the compound is crucial for its inhibitory effects on certain enzymes . Additionally, this compound can induce changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile in in vitro or in vivo studies has demonstrated sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism. For example, piperidine derivatives are known to undergo metabolic transformations that can influence their biological activity . These metabolic pathways can affect the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects.

Subcellular Localization

The subcellular localization of 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

3-[4-(dimethylamino)piperidin-1-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-12(2)9-4-7-13(8-5-9)10(14)3-6-11/h9H,3-5,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQALTITBUDSLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.